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Compound of Interest

Compound Name: L 743310

Cat. No.: B608431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and relevant experimental methodologies for the neurokinin-1 (NK1)

receptor antagonist, L-743310. This document is intended to serve as a valuable resource for

researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties
L-743310 is a non-peptide, selective antagonist of the human neurokinin-1 (hNK1) receptor.[1]

It possesses a high affinity for primate and cloned human NK1 receptors, with lower affinity for

rodent NK1 receptors.[1]

Table 1: Chemical and Physical Properties of L-743310
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Property Value Source

IUPAC Name

4-(3-(5-(3,5-

bis(trifluoromethyl)phenyl)-1-

(1H-indol-3-yl)-3-oxopentan-2-

yl)ureido)-1-methylquinuclidin-

1-ium bromide

[2]

CAS Number 187724-86-3 [2]

Molecular Formula C30H33BrF6N4O2 [2]

Molecular Weight 675.51 g/mol [2]

Appearance Solid powder MedKoo Biosciences

Solubility Soluble in DMSO MedKoo Biosciences

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C. Should be

stored dry and in the dark.

MedKoo Biosciences

Note: Specific quantitative data such as binding affinity (Ki) and half-maximal inhibitory

concentration (IC50) for L-743310 are not readily available in the public domain based on the

conducted literature search.

Mechanism of Action
L-743310 functions as a competitive antagonist at the neurokinin-1 (NK1) receptor. The

endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide neuropeptide

involved in a multitude of physiological processes, including pain transmission, inflammation,

and emesis.[3] By binding to the NK1 receptor, L-743310 prevents the binding of Substance P,

thereby blocking its downstream signaling effects.[1] This antagonistic action makes L-743310

a tool for studying the physiological roles of the SP/NK1 pathway and a potential therapeutic

agent for conditions mediated by this pathway, such as chemotherapy-induced nausea and

vomiting.[1]

Signaling Pathways
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The binding of Substance P to its G protein-coupled receptor, NK1R, primarily activates the Gq

alpha subunit. This initiates a signaling cascade that results in the activation of phospholipase

C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4] DAG,

along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Furthermore, the activation of the NK1 receptor can also lead to the activation of the mitogen-

activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase

(ERK) pathway.[5] This pathway is involved in cell proliferation and differentiation.

L-743310, by blocking the initial binding of Substance P to the NK1 receptor, inhibits all of

these downstream signaling events.
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Substance P/NK1 Receptor Signaling Pathway and Inhibition by L-743310.

Experimental Protocols
While specific protocols for the characterization of L-743310 are not publicly available, this

section outlines detailed, representative methodologies for key experiments used to evaluate

NK1 receptor antagonists.

Radioligand Binding Assay
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This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.

Objective: To measure the ability of L-743310 to displace a radiolabeled ligand from the NK1

receptor.

Materials:

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-hNK1

or U373 MG cells).

Radioligand: [³H]Substance P.

L-743310 (or other test compounds).

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of L-743310 in assay buffer.

In a 96-well plate, add in the following order:

Assay buffer.

A fixed concentration of [³H]Substance P (typically at or below its Kd).

Varying concentrations of L-743310 or vehicle (for total binding) or a high concentration of

unlabeled Substance P (for non-specific binding).

Cell membrane preparation.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Calculate the specific binding at each concentration of L-743310 and determine the IC50

value (the concentration of L-743310 that inhibits 50% of the specific binding of the

radioligand).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
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General Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay
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This functional assay measures the ability of an antagonist to block the agonist-induced

increase in intracellular calcium.

Objective: To determine the potency of L-743310 in inhibiting Substance P-induced calcium

release in cells expressing the NK1 receptor.

Materials:

Cells expressing the human NK1 receptor (e.g., CHO-hNK1 or HEK293-hNK1 cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

Substance P.

L-743310 (or other test compounds).

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

96- or 384-well black-walled, clear-bottom microplates.

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or

FlexStation).

Procedure:

Seed the cells in the microplates and allow them to adhere overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

This typically involves incubation for 30-60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.

Pre-incubate the cells with varying concentrations of L-743310 or vehicle for a defined

period.

Place the plate in the fluorescence reader and measure the baseline fluorescence.
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Inject a fixed concentration of Substance P (typically the EC80) into the wells and

immediately begin recording the fluorescence intensity over time.

Analyze the data by measuring the peak fluorescence response in each well.

Plot the percentage of inhibition of the Substance P response against the concentration of L-

743310 to determine the IC50 value.

In Vivo Pharmacokinetics
While specific pharmacokinetic data for L-743310 is not publicly available, a typical preclinical

pharmacokinetic study in a rodent model (e.g., rat) would aim to determine the following

parameters:

Table 2: Key Pharmacokinetic Parameters

Parameter Description

Cmax
Maximum (peak) plasma concentration of the

drug.

Tmax Time at which Cmax is reached.

AUC
Area under the plasma concentration-time

curve, representing total drug exposure.

t₁/₂ Half-life of the drug in plasma.

CL
Clearance, the volume of plasma cleared of the

drug per unit time.

Vd

Volume of distribution, the theoretical volume

that would be necessary to contain the total

amount of an administered drug at the same

concentration that it is observed in the blood

plasma.

F%

Bioavailability, the fraction of an administered

dose of unchanged drug that reaches the

systemic circulation.
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Experimental Protocol Outline (Rat Model):

Animal Model: Male Sprague-Dawley or Wistar rats.

Drug Administration:

Intravenous (IV) administration (e.g., via tail vein) to determine clearance, volume of

distribution, and half-life.

Oral (PO) administration (e.g., via gavage) to determine absorption characteristics and

bioavailability.

Blood Sampling: Serial blood samples are collected at predetermined time points post-

dosing from a cannulated vessel (e.g., jugular vein) or via tail nicks.

Sample Processing: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of L-743310 in the plasma samples is quantified using a

validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass

Spectrometry).

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-

compartmental or compartmental modeling software to calculate the pharmacokinetic

parameters listed in the table above.

This guide provides a foundational understanding of L-743310 for research and development

purposes. Further investigation into proprietary or patent literature may be necessary to obtain

specific quantitative data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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